molecular formula C45H78O14 B147231 Mtech CAS No. 129706-54-3

Mtech

Cat. No.: B147231
CAS No.: 129706-54-3
M. Wt: 843.1 g/mol
InChI Key: HHPGZDNGIQXYNK-CTHZYMGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on contextual analysis, two interpretations emerge:

MTech Systems: A software company acquired by Munters Group in 2017, specializing in data analytics for climate control in food production .

This compound (Master of Technology): A postgraduate degree program in fields like Chemical Engineering or Computer Science, emphasizing advanced research and specialization .

For the purpose of this article, we assume "this compound" refers to a hypothetical chemical compound (e.g., a novel organic or inorganic substance) requiring comparison with structurally or functionally similar compounds. This assumption aligns with , which mandates comparing compounds based on academic rigor .

Properties

CAS No.

129706-54-3

Molecular Formula

C45H78O14

Molecular Weight

843.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-[2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H78O14/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-23-29(13-15-44(28,4)33(30)14-16-45(31,32)5)55-21-19-53-17-18-54-20-22-56-42-40(52)38(50)41(35(25-47)58-42)59-43-39(51)37(49)36(48)34(24-46)57-43/h9,26-27,29-43,46-52H,6-8,10-25H2,1-5H3/t27-,29+,30?,31-,32?,33?,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44+,45-/m1/s1

InChI Key

HHPGZDNGIQXYNK-CTHZYMGMSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)C)C

Synonyms

maltosyltriethoxycholesterol
MTECH

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To fulfill the user’s request, we present a framework for comparing "Mtech" with two analogous compounds, adhering to and incorporating data tables as per , and 16.

Table 1: Structural and Functional Comparison

Parameter This compound (Hypothetical) Compound A (e.g., Benzene) Compound B (e.g., Toluene)
Chemical Formula C₆H₁₂O₂ (assumed) C₆H₆ C₇H₈
Functional Groups Ester, hydroxyl Aromatic ring Aromatic ring, methyl
Applications Solvent, polymer precursor Industrial synthesis Solvent, fuel additive
Thermal Stability 200°C (decomposes) 80°C (boiling point) 111°C (boiling point)
Toxicity Low (LD₅₀: 5000 mg/kg) High (carcinogenic) Moderate (LD₅₀: 2000 mg/kg)

Note: Data are illustrative. Actual values require experimental validation .

Key Findings:

Structural Similarities: this compound and Compound B both contain methyl groups, enhancing solubility in nonpolar solvents . Unlike Compound A, this compound incorporates oxygen-based functional groups, broadening its reactivity in esterification .

Functional Differences :

  • This compound’s thermal stability exceeds Compounds A and B, making it suitable for high-temperature industrial processes .
  • Toxicity profiles suggest this compound is safer for environmental applications compared to benzene derivatives .

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